molecular formula C15H15ClN4O2S B2454996 8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-30-7

8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2454996
CAS RN: 897454-30-7
M. Wt: 350.82
InChI Key: ZAUNKUSMLDCFQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For example, methanesulfonyl chloride is used to make methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on their functional groups. For instance, methanesulfonyl chloride is highly reactive and is used as a precursor to many compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

Environmental Health Implications

Research on compounds similar to 8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione often focuses on their environmental presence and potential health impacts. For example, a study on the distribution of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in human tissues suggests differential distribution patterns in the liver compared to other tissues, highlighting the complexities of environmental contaminant metabolism in humans (Chu et al., 2003).

Pharmacokinetics and Metabolism

Pharmacokinetic studies, such as those involving accelerator mass spectrometry (AMS) for measuring low-dose pharmacokinetics of new drugs, can provide insight into the metabolism and distribution of complex molecules. A study on the farnesyl transferase inhibitor R115777 using AMS demonstrated its utility in tracing the disposition of drugs with similar complexity, facilitating a better understanding of their metabolism (Garner et al., 2002).

Pharmacogenetics

The field of pharmacogenetics explores how genetic variations affect individual responses to drugs. Research on thiopurine methyltransferase (TPMT), which metabolizes thiopurine drugs, reveals significant genetic polymorphisms affecting drug metabolism. Understanding these genetic factors can improve drug efficacy and safety by tailoring treatments to individual genetic profiles. One study highlights the correlation between erythrocyte TPMT activity and 6-thioguanine nucleotide concentrations, showing the genetic basis for variations in drug response (Lennard et al., 1987).

Safety and Hazards

Safety and hazards associated with such compounds would depend on their specific chemical properties. For example, methanesulfonyl chloride is known to be highly toxic and corrosive .

properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUNKUSMLDCFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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